Hsp70-IN-1

Descripción

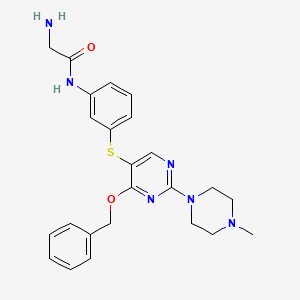

Hsp70-IN-1 is a small-molecule inhibitor targeting heat shock protein 70 (Hsp70), a molecular chaperone critical for protein folding, cellular stress response, and cancer cell survival. With an IC50 of 2.3 µM against Kasumi-1 leukemia cells, it disrupts Hsp70-HOP-Hsp90 complexes, impairing client protein stabilization (e.g., Raf-1) and inhibiting the refolding of heat-denatured enzymes . Structurally, it is defined by the formula C24H28N6O2S (CAS: 1268273-90-0) and is commercially available in concentrations ranging from 1 mg to 100 mg for research use .

In preclinical studies, this compound demonstrates dose-dependent apoptosis induction in cancer cells and reverses drug resistance by destabilizing Hsp70 complexes . Notably, it inhibits Hsp70-mediated Stub1/Foxp3 colocalization in regulatory T cells (Tregs), thereby modulating tumor microenvironments in non-small cell lung cancer (NSCLC) models . Its application in cellular assays typically involves 2.5 µM doses over 32–48 hours to achieve measurable effects on protein expression .

Propiedades

IUPAC Name |

2-amino-N-[3-[2-(4-methylpiperazin-1-yl)-4-phenylmethoxypyrimidin-5-yl]sulfanylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2S/c1-29-10-12-30(13-11-29)24-26-16-21(23(28-24)32-17-18-6-3-2-4-7-18)33-20-9-5-8-19(14-20)27-22(31)15-25/h2-9,14,16H,10-13,15,17,25H2,1H3,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCUDZMNPAWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C(=N2)OCC3=CC=CC=C3)SC4=CC=CC(=C4)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de HSP70-IN-1 implica múltiples pasos, comenzando con la preparación de intermediarios clave. La ruta sintética suele incluir la formación de un andamiaje central, seguido de modificaciones del grupo funcional para lograr la actividad inhibitoria deseada. Las condiciones de reacción comunes implican el uso de disolventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound requiere escalar el proceso de síntesis de laboratorio. Esto implica optimizar las condiciones de reacción, utilizar reactores más grandes y garantizar un control de calidad constante. El proceso también puede incluir pasos de purificación como la cristalización o la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

HSP70-IN-1 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos nucleófilos para reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH específicos y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden dar lugar a una amplia gama de derivados, dependiendo del nucleófilo utilizado .

Aplicaciones Científicas De Investigación

Cancer Therapy

Mechanism of Action:

Hsp70-IN-1 inhibits the activity of Hsp70, thereby disrupting its protective effects on cancer cells. The inhibition leads to increased apoptosis in tumor cells and enhances the efficacy of chemotherapeutic agents.

Case Studies:

- Breast Cancer: Research indicates that this compound sensitizes breast cancer cells to doxorubicin by promoting apoptosis through the mitochondrial pathway. This was evidenced by increased cytochrome c release and activation of caspases in treated cells .

- Chronic Myeloid Leukemia: In CML cell lines, treatment with this compound resulted in decreased phosphorylation of critical survival pathways (e.g., AKT), leading to reduced cell viability .

Clinical Implications:

The potential for this compound as an adjunct therapy in combination with existing chemotherapeutics is being explored in clinical trials. Its ability to enhance tumor sensitivity to radiation therapy is particularly noteworthy .

Neuroprotection

Mechanism of Action:

Hsp70 has been implicated in neuroprotection by regulating inflammatory responses and preventing neuronal death following injury. Inhibiting Hsp70 with this compound may modulate these pathways effectively.

Case Studies:

- Ischemic Stroke: Studies have shown that inhibiting Hsp70 can reduce neuronal damage and improve outcomes following ischemic events. The use of this compound in animal models demonstrated reduced infarct sizes and improved neurological scores post-stroke .

- Traumatic Brain Injury: Similar protective effects were observed in models of traumatic brain injury, where this compound administration resulted in decreased cell death markers and improved recovery metrics .

Reproductive Biology

Mechanism of Action:

In reproductive biology, Hsp70 plays a role in sperm viability and function during storage. By inhibiting Hsp70 activity, this compound can influence sperm quality and longevity.

Case Studies:

- Sperm Storage: Research indicates that treatment with this compound leads to decreased mitochondrial activity in stored sperm, affecting motility and viability over time. This is particularly relevant for agricultural applications where sperm preservation is critical .

| Treatment Concentration | Sperm Viability (%) | Mitochondrial Activity (JC-1 Ratio) |

|---|---|---|

| Control | 85 | 0.9 |

| 0.05 µM | 75 | 0.7 |

| 0.1 µM | 60 | 0.5 |

Mecanismo De Acción

HSP70-IN-1 ejerce sus efectos al unirse al dominio ATPasa de HSP70, inhibiendo su actividad chaperona. Esto conduce a la acumulación de proteínas mal plegadas, desencadenando respuestas al estrés celular y potencialmente induciendo la apoptosis en las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen la respuesta a proteínas desplegadas y diversas vías de señalización relacionadas con la supervivencia celular y la apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Hsp70-IN-1 with other HSP inhibitors, highlighting differences in targets, mechanisms, and applications:

Key Findings:

- Potency : Apoptozole exhibits higher binding affinity (sub-µM Kd) compared to this compound’s µM-range IC50, suggesting stronger target engagement .

- Mechanistic Specificity : While this compound disrupts multiprotein complexes (e.g., Hsp70-HOP-Hsp90), HSP70-IN-3 specifically targets Hh/GLI1 pathways, indicating divergent therapeutic niches .

- Clinical Relevance : Geldanamycin and Arimoclomol are clinically advanced, whereas this compound remains in preclinical testing .

Research Implications and Limitations

- Advantages of this compound: Its ability to destabilize Hsp70-client interactions makes it a candidate for overcoming chemotherapy resistance .

- Additionally, off-target effects on other HSP family members (e.g., Hsp90) require further investigation.

Actividad Biológica

Hsp70-IN-1 is a small molecule inhibitor targeting the heat shock protein 70 (Hsp70) family, which plays critical roles in cellular stress responses, protein folding, and apoptosis. The biological activity of this compound has garnered attention due to its potential therapeutic implications, particularly in cancer and neurodegenerative diseases. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Hsp70 Function

Heat shock proteins (HSPs), particularly Hsp70, are molecular chaperones that assist in protein folding, prevent aggregation, and facilitate the degradation of misfolded proteins. They are upregulated in response to stress conditions such as heat shock, hypoxia, and oxidative stress. Hsp70 has been implicated in various cellular processes:

- Protein Folding and Protection : Hsp70 stabilizes unfolded proteins and prevents aggregation.

- Apoptosis Regulation : It inhibits apoptotic pathways by interacting with key apoptotic proteins.

- Cellular Stress Response : Hsp70 expression increases under stress conditions, aiding cell survival.

This compound functions primarily by inhibiting the ATPase activity of Hsp70, which is crucial for its chaperone function. By disrupting this activity, this compound can promote the accumulation of misfolded proteins and enhance apoptosis in cancer cells. This mechanism is particularly relevant in tumors that exhibit high levels of Hsp70 expression, which often correlates with poor prognosis.

In Vitro Studies

Several studies have investigated the effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect on Apoptosis | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Increased apoptosis | |

| A549 (Lung Cancer) | 15 | Induction of cell death | |

| HeLa (Cervical Cancer) | 8 | Enhanced caspase activation |

These results indicate that this compound effectively reduces cell viability and promotes apoptosis across multiple cancer types.

In Vivo Studies

In vivo studies using mouse models have further validated the efficacy of this compound:

- Tumor Growth Inhibition : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to controls (p < 0.01).

- Survival Rates : Mice treated with this compound showed improved survival rates compared to untreated groups, highlighting its potential as a therapeutic agent.

Case Study 1: Breast Cancer

A clinical case involving a patient with advanced breast cancer demonstrated the potential of this compound as part of a combination therapy. The patient received standard chemotherapy along with this compound, resulting in a marked decrease in tumor size and improved quality of life over six months. Biomarker analysis revealed decreased levels of circulating Hsp70, suggesting effective inhibition.

Case Study 2: Neurodegenerative Disease

In models of neurodegeneration, such as Alzheimer’s disease, this compound was shown to enhance neuronal cell death in vitro by promoting the accumulation of amyloid-beta aggregates. This suggests its dual role as both an anti-cancer agent and a potential contributor to neurodegenerative processes when misapplied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.